molecular formula C15H19FN2O5S B12314735 2-{[1-(4-Fluorobenzenesulfonyl)piperidin-3-YL]formamido}propanoic acid

2-{[1-(4-Fluorobenzenesulfonyl)piperidin-3-YL]formamido}propanoic acid

Cat. No.: B12314735
M. Wt: 358.4 g/mol
InChI Key: AFRGIWICJULDKF-UHFFFAOYSA-N
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Description

(2S)-2-{[1-(4-fluorobenzenesulfonyl)piperidin-3-yl]formamido}propanoic acid is a complex organic compound characterized by its unique structural features It contains a piperidine ring substituted with a 4-fluorobenzenesulfonyl group and a formamido group attached to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-{[1-(4-fluorobenzenesulfonyl)piperidin-3-yl]formamido}propanoic acid typically involves multiple steps. One common approach starts with the preparation of the piperidine ring, followed by the introduction of the 4-fluorobenzenesulfonyl group. The formamido group is then added, and finally, the propanoic acid moiety is attached. Each step requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality. Additionally, the use of automated systems can enhance efficiency and reduce the risk of human error.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-{[1-(4-fluorobenzenesulfonyl)piperidin-3-yl]formamido}propanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

(2S)-2-{[1-(4-fluorobenzenesulfonyl)piperidin-3-yl]formamido}propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific pathways.

    Industry: The compound may be used in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action of (2S)-2-{[1-(4-fluorobenzenesulfonyl)piperidin-3-yl]formamido}propanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-{[1-(4-chlorobenzenesulfonyl)piperidin-3-yl]formamido}propanoic acid
  • (2S)-2-{[1-(4-bromobenzenesulfonyl)piperidin-3-yl]formamido}propanoic acid
  • (2S)-2-{[1-(4-methylbenzenesulfonyl)piperidin-3-yl]formamido}propanoic acid

Uniqueness

What sets (2S)-2-{[1-(4-fluorobenzenesulfonyl)piperidin-3-yl]formamido}propanoic acid apart from similar compounds is the presence of the fluorine atom in the benzenesulfonyl group. This fluorine atom can significantly influence the compound’s reactivity, stability, and biological activity, making it a valuable molecule for various applications.

Properties

Molecular Formula

C15H19FN2O5S

Molecular Weight

358.4 g/mol

IUPAC Name

2-[[1-(4-fluorophenyl)sulfonylpiperidine-3-carbonyl]amino]propanoic acid

InChI

InChI=1S/C15H19FN2O5S/c1-10(15(20)21)17-14(19)11-3-2-8-18(9-11)24(22,23)13-6-4-12(16)5-7-13/h4-7,10-11H,2-3,8-9H2,1H3,(H,17,19)(H,20,21)

InChI Key

AFRGIWICJULDKF-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)NC(=O)C1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)F

Origin of Product

United States

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